
1,3,5,8-Tetramethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,8-Tetramethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of four methoxy groups attached to the naphthalene ring at positions 1, 3, 5, and 8
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5,8-Tetramethoxynaphthalene can be synthesized through several methods. One efficient route involves the methylation of 2,3-dihydronaphthazarin using dimethyl sulfate in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide. This reaction typically yields this compound with a high efficiency of 90.3% . Another method involves the oxidation and demethylation of 1,4,5,8-tetramethoxynaphthalene using cerium ammonium nitrate in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of phase transfer catalysts and optimized reaction conditions ensures high yields and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,3,5,8-Tetramethoxynaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate in acetonitrile is commonly used for the oxidation of this compound.
Reduction: Specific reduction reactions for this compound are less documented, but general reducing agents like sodium borohydride could be employed.
Substitution: Electrophilic substitution reactions can be facilitated by using appropriate electrophiles under controlled conditions.
Major Products: The oxidation of this compound typically yields naphthoquinone derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,3,5,8-Tetramethoxynaphthalene has several applications in scientific research:
Mechanism of Action
1,3,5,8-Tetramethoxynaphthalene can be compared with other methoxylated naphthalene derivatives, such as 1,4,5,8-tetramethoxynaphthalene and 2-formyl-1,4,5,8-tetramethoxynaphthalene . These compounds share similar structural features but differ in their functional groups and reactivity. The unique arrangement of methoxy groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Comparison with Similar Compounds
- 1,4,5,8-Tetramethoxynaphthalene
- 2-Formyl-1,4,5,8-tetramethoxynaphthalene
Properties
CAS No. |
92252-36-3 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1,3,5,8-tetramethoxynaphthalene |
InChI |
InChI=1S/C14H16O4/c1-15-9-7-10-11(16-2)5-6-12(17-3)14(10)13(8-9)18-4/h5-8H,1-4H3 |
InChI Key |
OBXIDUMYWVVRHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=C(C2=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


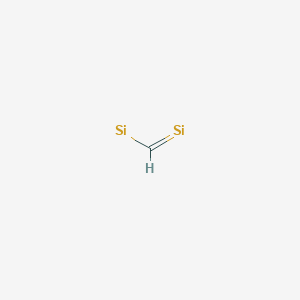

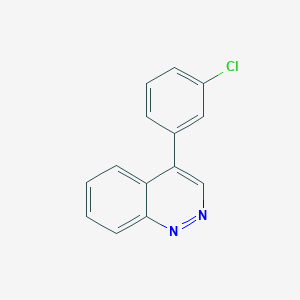

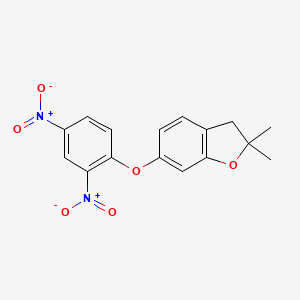
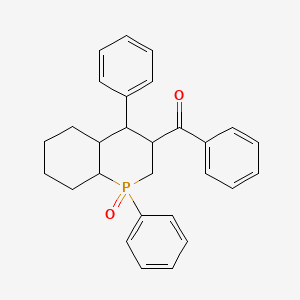
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
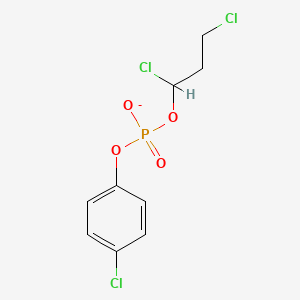
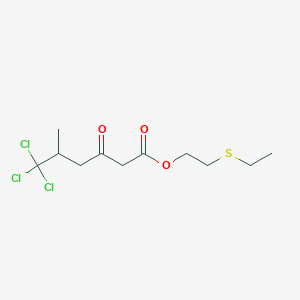
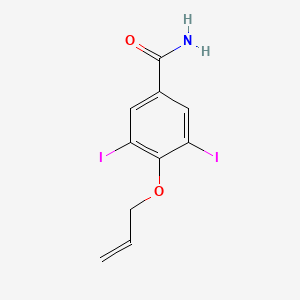
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
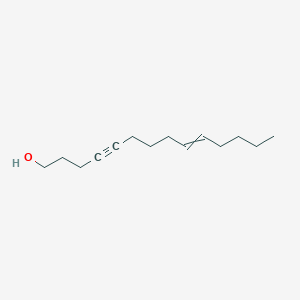
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)

